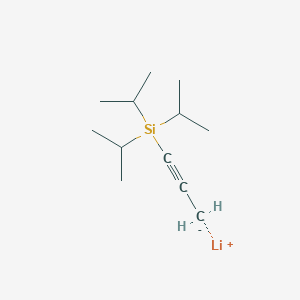![molecular formula C17H13Cl2NO B14415541 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline CAS No. 83054-55-1](/img/structure/B14415541.png)
3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline is an organic compound with the molecular formula C17H13Cl2NO It is characterized by the presence of a chloro-substituted naphthalene ring and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline typically involves the reaction of 4-chloronaphthalen-1-ol with 3-chloro-5-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-2,5-dimethylaniline
- 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-ethylamine
- 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylphenol
Uniqueness
3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline is unique due to its specific substitution pattern and the presence of both chloro and methylaniline groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
83054-55-1 |
|---|---|
分子式 |
C17H13Cl2NO |
分子量 |
318.2 g/mol |
IUPAC 名称 |
3-chloro-4-(4-chloronaphthalen-1-yl)oxy-5-methylaniline |
InChI |
InChI=1S/C17H13Cl2NO/c1-10-8-11(20)9-15(19)17(10)21-16-7-6-14(18)12-4-2-3-5-13(12)16/h2-9H,20H2,1H3 |
InChI 键 |
AZPLDWUVJDZSRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



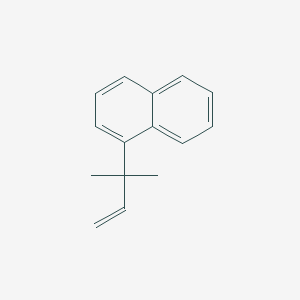

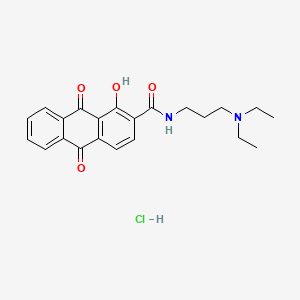
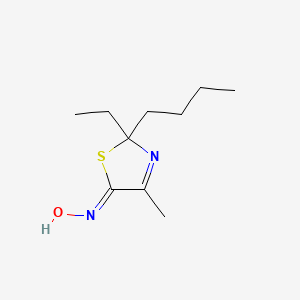
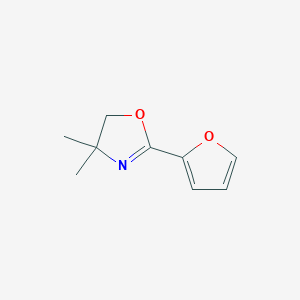
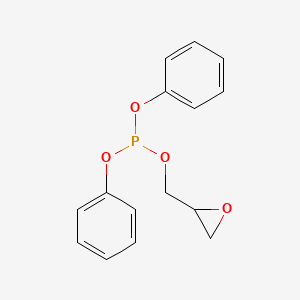
![2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate](/img/structure/B14415501.png)
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)



